molecular formula C13H10O2S B12447585 3-(5-phenylthiophen-2-yl)prop-2-enoic Acid

3-(5-phenylthiophen-2-yl)prop-2-enoic Acid

Cat. No.: B12447585
M. Wt: 230.28 g/mol
InChI Key: UMDVSCUPOVDRQE-UHFFFAOYSA-N
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Description

3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid is an organic compound with the molecular formula C13H10O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, leading to the formation of the α,β-unsaturated carbonyl compound . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

  • 3-(5-Phenylthiophen-2-yl)prop-2-ynyl Acetate
  • (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic Acid
  • (5-Phenylthiophen-2-yl)boronic Acid

Comparison: Compared to its analogs, 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid is unique due to its specific structural configuration, which influences its reactivity and biological activity.

Properties

IUPAC Name

3-(5-phenylthiophen-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVSCUPOVDRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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